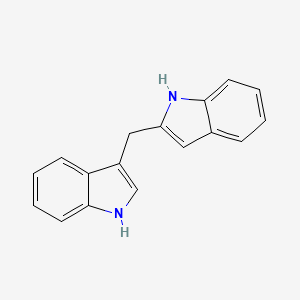

3-((1H-Indol-2-yl)methyl)-1H-indole

描述

Historical Context of Indole (B1671886) Derivatives in Medicinal Chemistry

The journey of indole in medicinal chemistry is deeply rooted in the study of natural products. wikipedia.orgmdpi.com Ancient civilizations unknowingly utilized indole-containing compounds for medicinal and ritualistic purposes. For instance, extracts from the plant Rauvolfia serpentina, containing the indole alkaloid reserpine, were used in India around 1000 BC as a form of traditional medicine. wikipedia.org Similarly, the Aztecs used psilocybin mushrooms, which contain indole alkaloids, in religious ceremonies. wikipedia.org

The formal scientific investigation of indole began in the 19th century. In 1866, Adolf von Baeyer first synthesized indole from oxindole, and by 1869, he had proposed its chemical structure. wikipedia.orgwikipedia.orgnih.gov The name "indole" itself is a blend of "indigo" and "oleum," as it was first isolated by treating the dye indigo (B80030) with oleum. wikipedia.orgbiocrates.com The early 20th century saw a surge of interest in indole chemistry as its presence was identified in a wide range of important alkaloids. wikipedia.org

The discovery of the medicinal properties of indole derivatives has led to the development of numerous drugs. For example, vincristine (B1662923) and vinblastine (B1199706), both indole alkaloids, are used in cancer chemotherapy. nih.govnih.gov Other notable examples include the anti-inflammatory drug indomethacin (B1671933) and the antihypertensive agent reserpine. researchgate.netwikipedia.org The following table provides a snapshot of some key milestones in the history of indole derivatives in medicinal chemistry.

| Year | Discovery/Development | Significance |

| ~1000 BC | Use of Rauvolfia serpentina in India | Early use of reserpine-containing plants for medicinal purposes. wikipedia.org |

| 1818 | Isolation of strychnine | First isolation of an indole alkaloid. wikipedia.org |

| 1866 | Synthesis of indole by Adolf von Baeyer | A pivotal moment in understanding the chemistry of this scaffold. wikipedia.orgwikipedia.orgnih.gov |

| 1918 | Isolation of ergotamine | A significant ergot alkaloid with medicinal applications. wikipedia.org |

| 1930s | Intensified interest in indole chemistry | Recognition of the indole nucleus in many important alkaloids. wikipedia.org |

Significance of Bis-Indole Systems in Bioactive Compound Discovery

Bis-indole alkaloids, which are characterized by the presence of two indole moieties, represent a significant and growing class of natural products with promising applications in drug discovery. nih.govresearchgate.net These compounds are often found in marine organisms and have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netresearchgate.net The dimerization of indole units can lead to compounds with enhanced biological potency and novel mechanisms of action compared to their monomeric counterparts. nih.gov

Marine sponges, tunicates, and algae are rich sources of bis-indole alkaloids. rsc.orgnih.gov For instance, the nortopsentins, isolated from the sponge Spongosorites ruetzleri, exhibit cytotoxic and antifungal activities. rsc.org Another example is the hamacanthins, which have shown significant antimicrobial activity. nih.gov The structural diversity of bis-indoles is vast, with the two indole rings being connected in various ways, often through a linker moiety. rsc.orgrsc.org This structural complexity makes them intriguing targets for both isolation from natural sources and total synthesis in the laboratory. nih.gov

The enhanced bioactivity of bis-indole systems is a key driver for research in this area. nih.gov For example, some bis-indole compounds have shown better anticancer activity than their monomeric indole counterparts. nih.gov This has led to the development and commercialization of bis-indole-based anticancer drugs like vincristine and midostaurin. nih.gov The following table highlights some bioactive bis-indole alkaloids and their reported activities.

| Bis-Indole Alkaloid | Source | Biological Activity |

| Nortopsentins A-C | Marine Sponge (Spongosorites ruetzleri) | Cytotoxic, Antifungal rsc.org |

| Hamacanthins A & B | Marine Organisms | Antimicrobial nih.gov |

| Chondriamides A & B | Marine Organisms | Anti-HIV, Cytotoxic nih.gov |

| Coscinamides | Marine Organisms | Anti-HIV, Cytotoxic nih.gov |

Structural Archetype and Research Rationale for 3-((1H-Indol-2-yl)methyl)-1H-indole as a Privileged Scaffold

The compound this compound belongs to the class of bis(indolyl)methanes (BIMs), where two indole units are connected by a methylene (B1212753) bridge. researchgate.net This particular structural arrangement, with the linkage at the 3-position of one indole and the 2-position of the other, is a subject of significant research interest. The indole nucleus itself is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.netresearchgate.net The combination of two indole moieties in a bis-indole structure further enhances its potential for diverse biological activities. researchgate.netnih.gov

The rationale for investigating this compound and its derivatives stems from the established pharmacological importance of both the indole scaffold and bis-indole systems. researchgate.netresearchgate.net Research has shown that BIMs and their derivatives possess remarkable biological activities and are found in various terrestrial and marine organisms. researchgate.net Synthetic derivatives of bis-indoles are being actively explored for their potential as novel therapeutic agents. For instance, several classes of structurally related bis-indole inhibitors have been synthesized and evaluated for their antimicrobial activities. rsc.org

The specific substitution pattern in this compound provides a unique three-dimensional structure that can be further modified to create libraries of compounds for screening against various biological targets. The synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of lead compounds. rsc.org The versatility of the indole scaffold, combined with the enhanced bioactivity often seen in bis-indole systems, makes this compound a promising and privileged scaffold for the discovery of new bioactive compounds. researchgate.netresearchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(1H-indol-3-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXKYUYEFDONQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447749 | |

| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114648-66-7 | |

| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 1h Indol 2 Yl Methyl 1h Indole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 3-((1H-indol-2-yl)methyl)-1H-indole derivatives is highly dependent on the position and chemical nature of substituents on the indole (B1671886) rings and the linking methylene (B1212753) bridge.

The nitrogen atom of the indole ring (N1) is a key position for modification. Studies have shown that substitution at this position can significantly alter the biological profile of bis-indole compounds. For instance, in a series of indole derivatives designed as benzodiazepine (B76468) receptor (BzR) ligands, N1-methylation led to a complete loss of activity, suggesting that the indole N-H group is essential for binding, possibly through hydrogen bond formation. nih.gov Conversely, other studies on different biological targets have shown that N-substituted indole derivatives can exhibit a range of activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov For example, indole derivatives with tertiary amino and phenyl groups at the N1 position have shown significant activity against Staphylococcus aureus. nih.gov

In a study on C3-methylene-bridged indole derivatives, it was found that most of the derivatives without a substitution at the N1 position exhibited strong cytoprotective properties. nih.gov However, N-alkylation of the indole nitrogen is generally well-tolerated in other contexts, such as in the synthesis of lactone-bridged scaffolds of certain alkaloids, where N-methyl, N-Ts, N-Ac, and N-Boc groups were investigated. acs.org

A study on the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives demonstrated that functionalization of the indole nitrogen could be achieved. Sequential treatment with NaH and methyl iodide yielded a mixture of mono- and di-substituted products, indicating that the N1 position is reactive and can be a site for introducing diversity. nih.gov

| Compound/Modification | Biological Target/Assay | Effect of N1-Substitution | Reference |

| N1-methyl derivatives | Benzodiazepine Receptor (BzR) | Inactive, suggesting N-H is crucial for binding. | nih.gov |

| Tertiary amino and phenyl groups at N1 | Staphylococcus aureus | Significant activity. | nih.gov |

| Derivatives lacking N1 substitution | Cytoprotective assay | Strong cytoprotective properties. | nih.gov |

| N-methyl, N-Ts, N-Ac, N-Boc | Synthesis of lactone-bridged scaffolds | N-alkylation is tolerated. | acs.org |

| N-methylation and N-benzoylation | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Successful functionalization leading to new derivatives. | nih.gov |

Substitutions on the benzene (B151609) portion of the indole rings, particularly at the C5 and C6 positions, play a critical role in modulating the biological activity of bis-indole derivatives.

In the context of BzR ligands, the introduction of a nitro group at the 5-position of the indole scaffold of potent compounds led to a significant decrease in affinity. nih.gov However, in another series, a 5-chloro or 5-nitro substitution, when combined with specific substituents on a side chain phenyl ring, improved binding affinity. nih.gov This highlights the interdependent effects of substituents at different positions.

For HIV-1 fusion inhibitors, optimization of a bis-indole scaffold revealed that 6,6'-linked bisindoles exhibited submicromolar activity. nih.gov Specifically, compound 6j with this linkage pattern showed an EC50 of 200 nM against cell-cell and virus-cell fusion. nih.gov The synthesis of various isomers, including 1,3'-, 3,1'-, and 3,3'-substituted bisindoles, was undertaken to explore the impact of the linkage position. acs.org

In the development of anti-inflammatory agents, a series of 3-substituted-indolin-2-one derivatives were synthesized. It was found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity. mdpi.com Another study on 3-substituted indolin-2-ones as tyrosine kinase inhibitors demonstrated that substitutions on the phenyl ring at the C3 position influenced selectivity. Bulky groups favored inhibition of EGF and Her-2 RTKs, while a five-membered heteroaryl ring led to specificity for VEGF (Flk-1) RTK. nih.gov

Furthermore, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives as antibacterial agents showed that a 5-iodo substitution on the indole ring resulted in a compound with a low minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA. nih.gov

| Compound Series | Substitution Position | Substituent | Biological Activity | Reference |

| BzR Ligands | C5 | Nitro group | Decreased affinity | nih.gov |

| BzR Ligands | C5 | Chloro/Nitro | Improved affinity (with other modifications) | nih.gov |

| HIV-1 Fusion Inhibitors | C6-C6' linkage | Bisindole | Submicromolar activity (EC50 = 200 nM for 6j ) | nih.gov |

| Anti-inflammatory agents | C3 of indolin-2-one | 3-hydroxyphenyl | Highest anti-inflammatory activity | mdpi.com |

| Tyrosine Kinase Inhibitors | C3 of indolin-2-one | Bulky phenyl groups | Selectivity for EGF and Her-2 RTKs | nih.gov |

| Antibacterial agents | C5 of indole | Iodo | Low MIC against MRSA (0.98 µg/mL) | nih.gov |

In the context of bis-indole alkaloids, the linker between the indole units is often more complex than a simple methylene group and can include heterocyclic moieties like imidazolinone or piperazinedione. nih.govnih.gov These linkers play a crucial role in orienting the indole rings for optimal interaction with their biological targets. For instance, rhopaladins are bis-indole alkaloids connected by an imidazolinone linker with a vinyl chain at the 5-position. nih.gov

SAR studies on bis-indole inhibitors of bacterial transcription initiation have explored various linkers such as –CO–NH–NH–CO– and –CO–CO–NH–NH–CO–, connecting the indole rings at different positions (7,7'-, 2,2'-, 2,7'-, and 3,2'-). rsc.org The nature and length of this linker were found to be crucial for activity.

The synthesis of novel methylene bridge functionalized bis(indolyl)methanes has been achieved through a double Michael addition of indoles to diethyl ethoxymethylenemalonate, introducing a malonate group on the bridging carbon. researchgate.net This functionalization offers a handle for further structural modifications.

Furthermore, fragment-based drug design (FBDD) often involves strategies of fragment linking, where two fragments that bind to adjacent sites on a target are connected by a linker. acs.org The design of this linker is critical for maintaining the binding affinity of the individual fragments and achieving a potent lead compound. This principle is also applied in the design of PROTACs (proteolysis-targeting chimeras), where a chemical linker connects a target-binding moiety and an E3 ligase-engaging component. acs.org

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The relative orientation of the two indole rings, influenced by the nature of the methylene bridge and substituents, determines how the molecule fits into the binding site of a biological target.

X-ray diffraction studies have been employed to determine the crystal structures of several C3-methylene-bridged indole derivatives. nih.govnih.gov These studies have revealed the involvement of zwitterionic structures in some thione derivatives, which was proposed to explain their lack of cytoprotective properties and high hemolytic activity. nih.govnih.gov The conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that are critical for intermolecular interactions with the target protein.

For bisindole alkaloids, the rigid and complex polycyclic structures often restrict the conformational freedom, leading to specific and potent biological activities. The stereochemistry at various chiral centers within these molecules is crucial for their bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry in Bis-Indole Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable in the design of new bis-indole derivatives by predicting the activity of unsynthesized compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to bis(indolyl)methanes to understand the structural requirements for high antioxidant activity. researchgate.net These models generate 3D contour maps that indicate regions where steric and electrostatic fields are favorable or unfavorable for activity, thus guiding the design of more potent analogs.

In a study of indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, a QSAR model was developed and validated to predict the inhibitory activity of related compounds. nih.gov Similarly, a 3D-QSAR model was developed for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents, which successfully complemented a pharmacophore model by identifying key physicochemical features correlated with potency. mdpi.comnih.gov The reliability of a QSAR model is assessed by its statistical significance and its ability to predict the activities of compounds not included in the training set. nih.gov

Molecular docking is another computational tool frequently used in conjunction with SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies have been used to support the affinities of indole-based ligands as potential antioxidants and to elucidate the binding modes of indolylquinazolinones to their target proteins. nih.govnih.gov

| Study Type | Compound Class | Key Findings | Reference |

| 3D-QSAR (CoMFA) | Bis(indolyl)methanes | Identified structural requirements for high antioxidant activity. | researchgate.net |

| QSAR | Indeno[1,2-b]indole derivatives | Developed a model to predict CK2 inhibitory activity. | nih.gov |

| 3D-QSAR | Indole and isatin derivatives | Complemented pharmacophore model, identified key features for anti-amyloidogenic potency. | mdpi.comnih.gov |

| Molecular Docking | C3-methylene-bridged indoles | Supported affinities as potential antioxidants. | nih.govnih.gov |

| Molecular Docking | Indolylquinazolinones | Predicted binding to long RSH proteins. | nih.gov |

Fragment-Based Drug Design (FBDD) Strategies for Indole Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. acs.orgfrontiersin.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. acs.orgfrontiersin.org

The indole scaffold is well-suited for FBDD due to its versatility and presence in numerous biologically active molecules. nih.govnih.gov The halogen-substituted indole has been used as a starting point for the development of DYRK1A inhibitors. researchgate.net

One successful FBDD strategy involves fragment merging, where two fragments binding to overlapping sites are combined into a single, more potent molecule. For example, a 4-methoxyphenyl (B3050149) ring system and an indole ring system from two different fragments were successfully merged to create a new aminopyrazole-indole scaffold with improved affinity. frontiersin.org

Fragment growing is another common strategy where a validated fragment hit is systematically elaborated by adding new functional groups to explore interactions with adjacent pockets of the binding site. acs.orgfrontiersin.org Computational methods, including CADD (Computer-Aided Drug Design), are often employed to guide these modifications. frontiersin.org

The principles of FBDD, particularly fragment linking, are also foundational to the design of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. acs.org

Prodrug Design and Bioprecursor Approaches for Enhanced Efficacy

The development of prodrugs and bioprecursors represents a strategic approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. ijpcbs.comnih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.govpharmatutor.org This strategy is often employed to enhance properties such as aqueous solubility, lipophilicity, chemical stability, and bioavailability. ijpcbs.comnih.gov

In the context of indole-containing compounds, particularly the class of bis(indolyl)methanes to which this compound belongs, these strategies are of significant interest. For instance, the well-studied 3,3'-diindolylmethane (B526164) (DIM) is itself a bioprecursor, as it is formed in the stomach from the dietary precursor indole-3-carbinol (B1674136) (I3C), found in cruciferous vegetables. nih.gov Research has also focused on enhancing the bioavailability of DIM through specialized formulations, indicating the challenges associated with its delivery. nih.gov

However, based on a comprehensive review of the available scientific literature, there is a notable absence of specific research dedicated to the design and evaluation of prodrugs or bioprecursors derived from the specific scaffold of This compound . While the synthesis and biological activities of various bis(indolyl)methane derivatives have been explored nih.govnih.govmdpi.com, studies detailing the intentional modification of the this compound structure into prodrug or bioprecursor forms for the purpose of enhancing efficacy are not present in the reviewed literature.

Therefore, a detailed discussion of research findings and data tables specific to prodrugs of this compound derivatives cannot be provided. The general principles of prodrug design are well-established, but their specific application to this particular molecular framework remains an unexplored area of research.

Pharmacological Spectrum and Biological Activities

Antimicrobial Activities

3,3'-Diindolylmethane (B526164) (DIM) has demonstrated a significant range of antimicrobial activities, positioning it as a compound of interest for combating various pathogens, including those resistant to conventional antibiotics. Its efficacy is often attributed to its ability to interfere with bacterial virulence factors, particularly biofilm formation.

Antibacterial Efficacy and Spectrum

DIM exhibits notable antibacterial effects, primarily through its anti-virulence and anti-biofilm properties rather than direct bactericidal action. nih.gov Research shows that DIM can significantly inhibit biofilm formation in major Gram-negative pathogens. nih.gov For instance, treatment with DIM resulted in a 65% inhibition of biofilm formation in Acinetobacter baumannii and a 70% inhibition in Pseudomonas aeruginosa. nih.govnih.gov The compound also demonstrated dose-dependent anti-biofilm activity against Staphylococcus aureus, reducing biomass by 97% at a concentration of 62.5 µmol/L. sciopen.com

Furthermore, DIM has been found to enhance the efficacy of conventional antibiotics. When combined with tobramycin, the inhibition of P. aeruginosa biofilm reached 94%. nih.govnih.gov Similarly, studies have shown that DIM can increase the susceptibility of drug-resistant clinical bacterial strains to fluoroquinolones. nih.gov The mechanism underlying its antibacterial action involves the downregulation of virulence-associated genes and interference with bacterial adhesion and motility. nih.govsciopen.com It also shows activity against Cutibacterium acnes, a bacterium implicated in acne, by inhibiting its biofilm formation and the expression of biofilm-related genes. asm.orgnih.gov

| Bacterial Species | Activity Observed | Key Findings | Citations |

|---|---|---|---|

| Acinetobacter baumannii | Biofilm Inhibition | 65% inhibition of biofilm formation. | nih.govnih.gov |

| Pseudomonas aeruginosa | Biofilm Inhibition | 70% inhibition alone; 94% inhibition when combined with tobramycin. | nih.govnih.gov |

| Staphylococcus aureus | Biofilm Inhibition | 97% reduction in biofilm biomass at 62.5 µmol/L. | sciopen.com |

| Cutibacterium acnes | Biofilm Inhibition | Significant inhibition of biofilm formation at 0.1 mM. | asm.orgnih.gov |

Antifungal Properties

The biological activities of DIM extend to antifungal properties. nih.govnutraingredients.com It has been shown to be effective against the opportunistic fungal pathogen Candida albicans. Specifically, DIM can inhibit the formation of multispecies biofilms that include C. albicans, C. acnes, and S. aureus. asm.orgnih.gov The mechanism of its antifungal action involves the inhibition of hyphal formation and cell aggregation in C. albicans, which are critical steps for biofilm development and virulence. asm.orgnih.gov This suggests that DIM could play a role in managing complex, multispecies infections involving both bacteria and fungi. asm.org

Antitubercular Potential against Mycobacterium tuberculosis

While the broader class of indole (B1671886) derivatives has been extensively investigated for antitubercular activity, specific studies focusing on the direct action of 3,3'-Diindolylmethane against Mycobacterium tuberculosis are not detailed in the provided search results. mdpi.comchula.ac.thmdpi.com The indole scaffold itself is recognized as a crucial component in many compounds with antitubercular properties. mdpi.combenthamscience.com Research has focused on various other indole derivatives, such as indole-carboxamides and 3-phenyl-1H-indoles, which have shown potent activity against M. tuberculosis, including multidrug-resistant strains. mdpi.comchula.ac.th

Anticancer and Antiproliferative Activities

3,3'-Diindolylmethane is a promising cancer chemopreventive agent, with extensive research demonstrating its ability to inhibit the growth of a wide variety of cancer cells. mskcc.orgdovepress.com Its anticancer effects are multifaceted, involving cytotoxicity against tumor cells and interference with key pathways that control cell proliferation and survival. imrpress.com

Cytotoxicity against Various Cancer Cell Lines

DIM has been shown to exert cytotoxic and antiproliferative effects across a diverse panel of human cancer cell lines, including those from breast, prostate, colon, ovarian, and liver cancers. dovepress.comoup.comnih.govresearchgate.net In human breast cancer cells (both estrogen-dependent MCF-7 and estrogen-independent MDA-MB-231), DIM treatment inhibits proliferation. oup.com Similarly, it inhibits cell growth and induces apoptosis in both hormone-sensitive and hormone-refractory prostate cancer cells. mskcc.orgnih.gov Studies on human hepatocellular carcinoma cells (SMMC-7721 and HepG2) showed that DIM significantly decreased cell viability and inhibited colony formation. nih.gov In ovarian cancer cells (SKOV-3, OVCAR-3, and TOV-21G), DIM inhibited growth in a dose- and time-dependent manner. researchgate.net

| Cancer Type | Cell Line(s) | Observed Effect | Citations |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, Induction of apoptosis. | oup.comresearchgate.net |

| Prostate Cancer | LNCaP, C4-2B, PC-3 | Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest. | imrpress.comnih.gov |

| Liver Cancer | SMMC-7721, HepG2 | Decreased cell viability, Inhibition of colony formation. | nih.gov |

| Ovarian Cancer | SKOV-3, OVCAR-3, TOV-21G | Dose- and time-dependent growth inhibition. | researchgate.net |

| Colon Cancer | - | Inhibition of cell growth. | dovepress.com |

Anti-inflammatory and Immunomodulatory Effects

The indole scaffold is a cornerstone in the development of novel anti-inflammatory agents. Derivatives of this structure have demonstrated significant efficacy in various models of inflammation, primarily through the modulation of key immune pathways and mediators.

Research has shown that synthetic indole derivatives can exert potent anti-inflammatory effects. For instance, certain indole-imidazolidine hybrids have been found to reduce both leukocyte migration and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Similarly, the indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to attenuate neutrophil infiltration and decrease levels of myeloperoxidase (MPO), nitrites, and TNF-α in animal models. nih.gov This compound's effectiveness in both acute and chronic inflammation models suggests a multi-modal mechanism that includes modulating immunity and reducing oxidative stress. nih.gov

Further studies have highlighted the ability of indole-based compounds to suppress the production of other key inflammatory molecules. Thiosemicarbazone derivatives of indole have successfully inhibited lymphocyte proliferation and the production of TNF-α and nitric oxide (NO). researchgate.net Other derivatives, such as N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, have been shown to reduce leukocyte migration and decrease levels of multiple cytokines, including IL-6, TNF-α, IL-17, and IFN-γ, through a nitric oxide-dependent pathway. mdpi.com The anti-inflammatory and anti-allergic properties of some indole derivatives are also linked to the reduction of immunoglobulins and interleukins like IL-2. mdpi.com

| Indole Derivative Class | Key Anti-inflammatory/Immunomodulatory Findings | Mediators/Pathways Modulated | Reference |

|---|---|---|---|

| Indole-Imidazolidine Hybrids | Reduced leukocyte migration and pro-inflammatory cytokine release. | TNF-α, IL-1β | nih.gov |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Attenuated neutrophil infiltration; reduced paw inflammation. | MPO, Nitrite, TNF-α | nih.gov |

| Indole-based Thiosemicarbazones | Inhibited lymphocyte proliferation and suppressed cytokine/NO production. | TNF-α, NO | researchgate.net |

| Indole N-acylhydrazones | Reduced leukocyte migration and cytokine levels. | IL-6, TNF-α, IL-17, IFN-γ, NO Pathway | mdpi.com |

| 2-Thioxo-4-thiazolidinone Derivatives | Exhibited anti-inflammatory and anti-allergic activities. | IgA, IgM, IL-2, TNF-α | mdpi.com |

Antiviral Activities (e.g., Anti-HIV, Anti-HBV, Anti-HCV)

The "privileged scaffold" of the indole ring is also central to the development of antiviral agents. nih.gov Indole-based compounds have been investigated for their ability to inhibit the replication cycles of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).

In the context of anti-HIV research, indole derivatives have shown potent activity. Some compounds have demonstrated inhibitory concentrations (IC50) in the low micromolar range. nih.gov For example, a series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their ability to inhibit HIV-1 infection, with studies indicating they act by targeting Tat-mediated viral transcription. mdpi.com

The therapeutic potential of indole derivatives extends to hepatitis viruses. Research into anti-HCV agents has identified indole compounds as promising candidates. nih.gov Furthermore, patent literature describes novel indole-2-carboxamides that are specifically designed to be active against HBV, indicating ongoing development in this area. google.com These compounds aim to inhibit proteins encoded by HBV or interfere with the viral replication cycle. google.com

| Virus | Indole Derivative Class | Mechanism/Activity Highlight | Reference |

|---|---|---|---|

| HIV-1 | General Indole Derivatives | Potent anti-HIV activity reported with an IC50 of 1.4 μM for a specific compound. | nih.gov |

| HIV-1 | 3-Oxindole-2-carboxylates | Inhibit HIV-1 infection by targeting Tat-mediated viral transcription. | mdpi.com |

| HBV | Indole-2-carboxamides | Designed to inhibit HBV-encoded proteins or interfere with the viral replication cycle. | google.com |

| HCV | General Indole Scaffolds | Indole-based compounds are considered a crucial scaffold in the development of anti-HCV drugs. | nih.gov |

Antimalarial and Antiparasitic Potential

Indole and its derivatives have emerged as a significant source of lead compounds in the search for new treatments for parasitic diseases, most notably malaria. nih.gov The indole scaffold is present in various natural and synthetic compounds that exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several classes of indole-based compounds have been developed and tested as antimalarials. These include 3-piperidin-4-yl-1H-indoles, which were developed based on hits from high-throughput screening against P. falciparum. nih.gov Other promising scaffolds include spiroindolones and 3-aryl-indolinones. nih.govresearchgate.net The mechanism of action for many of these compounds involves inhibiting the parasite's growth during its asexual blood stage. nih.gov For instance, indole-3-glyoxyl tyrosine derivatives have demonstrated significant inhibition of parasite growth with low cytotoxicity against human cells. researchgate.net

Beyond malaria, indole derivatives have also been investigated for their potential against other parasites like Trypanosoma and Leishmania, the causative agents of trypanosomiasis and leishmaniasis, respectively. nih.gov

| Parasite | Indole Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Plasmodium falciparum | 3-Piperidin-4-yl-1H-indoles | Developed as novel antimalarials based on high-throughput screening hits. | nih.gov |

| Plasmodium falciparum | Spiroindolones | Identified as a novel chemical class of antiplasmodial agents. | nih.gov |

| Plasmodium falciparum | 3-Aryl-indolinones | Synthesized and showed antiplasmodial activity. | researchgate.net |

| Plasmodium falciparum | Indole-3-glyoxyl Tyrosines | Exhibited potent parasite growth inhibition with low cytotoxicity. | researchgate.net |

| Trypanosoma and Leishmania spp. | General Indole Alkaloids | Investigated for antiprotozoal potential. | nih.gov |

Neuropharmacological Activities

The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has made it a focal point for the design of neuropharmacological agents. Indole derivatives have been shown to interact with multiple components of the central nervous system, including neurotransmitter receptors and transporters.

Indole-containing molecules are well-known for their ability to modulate serotonergic systems. Many derivatives act as ligands for various serotonin (5-HT) receptor subtypes. For example, specific 3-pyrrolidine-indole derivatives have been developed as serotonergic agents that activate 5-HT receptors. google.com The compound RU-27251 (4-piperidin-3-yl-1H-indole) is another example of a serotonin receptor modulator from the ergoline family. wikipedia.org

Research into marine natural products has yielded 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines that act as modulators of serotonin receptors and exhibit antidepressant-like effects in animal models. nih.gov Furthermore, other synthetic indole derivatives have been identified as potent ligands for both 5-HT1A and 5-HT2A receptors, which are key targets for drugs used to treat depression, anxiety, and schizophrenia. nih.gov

Monoamine reuptake inhibitors function by increasing the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.org The indole scaffold has been successfully incorporated into molecules designed to inhibit these transporters.

One such class is the 3-(1H-indol-1-yl)-3-arylpropan-1-amines, which have been identified as a potent new class of dual-acting norepinephrine and serotonin reuptake inhibitors. nih.gov Another novel series, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, has also been discovered. Specific isomers of these compounds have been shown to be potent norepinephrine reuptake inhibitors with high selectivity over the dopamine transporter. nih.govebi.ac.uk

Inhibition of enzymes that metabolize neurotransmitters, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), is a key strategy in treating neurodegenerative diseases. Indole derivatives have been explored as inhibitors of these enzymes.

Studies on 2-indolylmethylamine derivatives have demonstrated their ability to inhibit MAO in both a reversible and irreversible manner. nih.gov These compounds showed competitive inhibition towards the deamination of substrates like tyramine and serotonin. nih.gov While many indole derivatives show potent inhibition of MAO-A or MAO-B, dual inhibitors of both AChE and MAO-B are also being investigated as a therapeutic approach for Alzheimer's disease. nih.govmdpi.commdpi.com

| Activity | Indole Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Serotonin Receptor Modulation | 3-Pyrrolidine-indoles | Act as serotonergic agents for the treatment of CNS disorders. | google.com |

| Serotonin Receptor Modulation | 4-Piperidin-3-yl-1H-indole (RU-27251) | Identified as a serotonin receptor modulator. | wikipedia.org |

| Monoamine Reuptake Inhibition | 3-(1H-indol-1-yl)-3-arylpropan-1-amines | Act as dual norepinephrine and serotonin reuptake inhibitors. | nih.gov |

| Monoamine Reuptake Inhibition | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Identified as potent and selective norepinephrine reuptake inhibitors. | nih.gov |

| Monoamine Oxidase (MAO) Inhibition | 2-Indolylmethylamines | Act as potent, competitive, and irreversible MAO inhibitors. | nih.gov |

Antioxidant Properties

The indole nucleus is a key structural motif in a variety of compounds that exhibit significant antioxidant activity. researchgate.netmdpi.com Derivatives of diindolylmethane (DIM), a class of compounds structurally related to 3-((1H-Indol-2-yl)methyl)-1H-indole, have been a particular focus of antioxidant research. amegroups.cnnorthwestern.edunih.gov These compounds demonstrate notable free radical scavenging capabilities, which have been evaluated using various in-vitro antioxidant models.

Research has confirmed that certain diindolylmethane derivatives are effective antioxidants. amegroups.cn Studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging and β-carotene antioxidant models have substantiated their ability to neutralize free radicals. northwestern.edunih.gov In fact, newly designed and synthesized DIM derivatives have exhibited radical scavenging activity that is three times more potent than the reference substance, Vitamin E, as measured by their IC50 values in the DPPH assay. northwestern.edunih.gov Further investigations into the structure-activity relationship have revealed that substitutions on the indole benzene (B151609) ring, such as with a methoxy (B1213986) group, can significantly enhance the radical scavenging activity compared to unsubstituted parent compounds. amegroups.cn

The antioxidant potential of the broader class of bis(indolyl)methanes has been explored through a range of assays, including DPPH, ABTS, hydroxyl radical scavenging tests, reducing power assays, and iron chelation tests, highlighting the versatility of this chemical scaffold in combating oxidative stress. researchgate.net The findings underscore the high potential of the indole scaffold in the development of potent antioxidant agents. biolmolchem.com

Table 1: Antioxidant Activity of Diindolylmethane (DIM) Derivatives

| Assay | Compound Type | Key Findings | Reference |

| DPPH Radical Scavenging | Diindolylmethane (DIM) Derivatives | Confirmed antioxidant activity. amegroups.cn | amegroups.cn |

| β-Carotene Model | Diindolylmethane (DIM) Derivatives | Demonstrated antioxidant properties. amegroups.cn | amegroups.cn |

| DPPH Radical Scavenging | Specifically designed DIM derivatives (e.g., 3c, 4c) | Exhibited 3-fold more potent activity than Vitamin E. northwestern.edunih.gov | northwestern.edunih.gov |

| Various Antioxidant Assays | Bis(indolyl)methanes | Showed activity in DPPH, ABTS, hydroxyl radical scavenging, reducing power, and iron chelation tests. researchgate.net | researchgate.net |

Other Noteworthy Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond their antioxidant capacity, indole derivatives, including bisindoles, are recognized for a wide array of other biological activities. mdpi.com Extensive research has identified their potential as therapeutic agents in several areas, notably as antidiabetic and anticonvulsant agents. mdpi.comnottingham.ac.uknih.gov

Antidiabetic Activity: Indole compounds, both from natural sources and synthetic routes, are considered a promising source for the discovery of novel antidiabetic drugs. nottingham.ac.uknih.govresearchgate.net The structural diversity of indole alkaloids and their derivatives contributes to their potential to act on various targets relevant to diabetes mellitus. nottingham.ac.uk Research has shown that certain synthetic indole derivatives possess antihyperglycemic and antioxidant properties. researchgate.net Their mechanisms of action can include the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which helps in managing postprandial hyperglycemia. biolmolchem.comresearchgate.netnih.gov For instance, a series of synthesized indole derivatives containing a thiazolidine-2,4-dione moiety displayed potent α-glucosidase inhibitory activities, with IC50 values significantly lower than the standard drug, acarbose. nih.gov In vivo experiments with select compounds from this series demonstrated a reduction in fasting blood glucose levels and improved glucose tolerance in diabetic mice. nih.gov

Anticonvulsant Activity: The indole scaffold is also a feature in compounds investigated for anticonvulsant properties. mdpi.commdpi.com Various synthetic indole derivatives have been evaluated in established preclinical models of seizures, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.compharmacophorejournal.com These studies have identified several indole-based compounds with appreciable anticonvulsant activity. pharmacophorejournal.com For example, a series of 3-phenyliminoindolin-2-one derivatives showed protective effects against PTZ-induced seizures. nih.gov Similarly, other research has highlighted specific indole derivatives that were active in the MES test. pharmacophorejournal.comnih.gov The exploration of indole derivatives continues to be a viable strategy in the search for new and effective treatments for epilepsy. nih.govacs.org

Table 2: Summary of Other Biological Activities of Indole Derivatives

| Biological Activity | Class of Compounds | Research Findings | Reference |

| Antidiabetic | Synthetic Indole Derivatives | Possess antihyperglycemic properties; some inhibit α-amylase and α-glucosidase. biolmolchem.comresearchgate.netnih.gov | biolmolchem.comresearchgate.netnih.gov |

| Antidiabetic | Indole derivatives with thiazolidine-2,4-dione | Showed potent α-glucosidase inhibition and improved glucose tolerance in vivo. nih.gov | nih.gov |

| Anticonvulsant | Various Indole Derivatives | Demonstrated activity in MES and scPTZ seizure models. pharmacophorejournal.compharmacophorejournal.com | pharmacophorejournal.compharmacophorejournal.com |

| Anticonvulsant | 3-Phenyliminoindolin-2-one Derivatives | Exhibited protection against PTZ-induced seizures. nih.gov | nih.gov |

| Anticonvulsant | 5-[2-dimethyl amino ethoxy] Indole 2,3 dione derivatives | Showed good antiepileptic activity in the MES model with less neurotoxicity than phenytoin. nih.gov | nih.gov |

Mechanistic Investigations of 3 1h Indol 2 Yl Methyl 1h Indole Action

Target Identification and Validation

The biological targets of 3-((1H-Indol-2-yl)methyl)-1H-indole and its derivatives are diverse, reflecting their potential as therapeutic agents. Research has focused on their interactions with enzymes, receptors, nucleic acids, and other proteins.

Enzyme Inhibition Profiling

Derivatives of the bis(indolyl)methane scaffold have been evaluated for their ability to inhibit various enzymes implicated in disease.

Cyclooxygenase (COX): 3,3'-Diindolylmethane (B526164) (DIM), a related compound, has been noted to affect COX-2 expression, an enzyme involved in inflammation and carcinogenesis. nih.gov The anti-inflammatory properties of some bis(indole)methanes suggest a potential for interaction with the cyclooxygenase pathway. mdpi.com

Aromatase: No direct inhibitory activity of this compound on aromatase has been reported. However, the parent compound of many bioactive indole (B1671886) derivatives, Indole-3-carbinol (B1674136) (I3C), and its dimer DIM are known to modulate estrogen metabolism, which may indirectly involve aromatase activity. plos.org

Cholinesterase: Certain indole alkaloids have demonstrated anticholinesterase activity, suggesting that the indole nucleus is a relevant feature for this biological effect. mdpi.com However, specific studies on this compound are lacking.

Monoamine Oxidase (MAO): The therapeutic potential of indole derivatives often extends to neurological applications, but specific data on MAO inhibition by this compound is not currently available.

Receptor Agonism/Antagonism Studies

The interaction of bis(indolyl)methanes with various receptors is a key area of investigation.

GPR84: The G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor. nih.govliminalbiosciences.com While some derivatives of the 3-(indolylmethyl)-1H-indole structure have been identified as high-affinity competitive antagonists of human GPR84, 3,3'-diindolylmethane (DIM) acts as an allosteric agonist. nih.govnih.govepa.govacs.org This highlights the subtle structural changes that can dramatically alter the pharmacological effect on this receptor. One study identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a potent and selective GPR84 antagonist. nih.govnih.gov

5-HT Receptors: Serotonin (B10506) (5-HT) receptors are crucial targets for drugs treating various central nervous system disorders. nih.govmdpi.com The indole structure is a key pharmacophore for many 5-HT receptor ligands. nih.gov While direct studies on this compound are scarce, the general class of indole derivatives shows significant interaction with various 5-HT receptor subtypes. nih.govnih.gov

| Receptor | Compound/Derivative | Activity |

| GPR84 | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Antagonist nih.govnih.gov |

| GPR84 | 3,3'-Diindolylmethane (DIM) | Allosteric Agonist nih.govepa.gov |

Nucleic Acid Interaction and Replication Inhibition

The ability of bis(indolyl)methane compounds to interact with DNA is a significant aspect of their anticancer properties.

Some indole derivatives have been shown to bind to DNA, with the indole nucleus playing a crucial role in this interaction. nih.gov For instance, a study on indole derivatives with thiazolidine (B150603) and imidazolidine (B613845) rings demonstrated their ability to interact with calf thymus DNA (ctDNA). nih.gov Another related compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been shown to have DNA intercalating effects. nih.gov The pneumotoxin 3-methylindole (B30407) can form adducts with DNA, indicating that bioactivated indole compounds can directly interact with genetic material. nih.gov These findings suggest that this compound may also possess DNA binding capabilities, potentially contributing to antiviral or anticancer activities. mdpi.comnih.gov

Protein Mimicry and Specific Binding to Biological Macromolecules

The structural features of bis(indolyl)methanes allow them to mimic other molecules and bind to various biological macromolecules.

3,3'-Diindolylmethane (DIM) is known to bind to the aryl hydrocarbon receptor (AhR), a cytoplasmic receptor that regulates the expression of detoxification enzymes. nih.gov This interaction can influence both inflammatory and carcinogenic processes. The ability of DIM to modulate AhR signaling pathways highlights how these compounds can specifically interact with and modulate the function of key regulatory proteins. nih.gov

Cellular and Molecular Pathways Modulated by this compound

The biological effects of this compound and its analogs are mediated through their influence on critical cellular and molecular pathways.

Cell Cycle Regulation and Apoptosis Pathways

A significant body of research points to the ability of bis(indolyl)methane derivatives to control cell proliferation by modulating the cell cycle and inducing apoptosis.

Derivatives of bis(indolyl)methane have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, in various cancer cell lines. nih.govmdpi.com For example, 3,3'-diindolylmethane (DIM) can cause G1 cell cycle arrest and upregulate the expression of cell cycle inhibitors like p27. nih.gov Similarly, Indole-3-carbinol (I3C) induces G1 arrest and apoptosis in leukemia cells. nih.gov The induction of apoptosis is a common outcome of treatment with these compounds and is often mediated through both intrinsic and extrinsic pathways, involving the activation of caspases. mdpi.comnih.govfrontiersin.org A derivative, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been found to induce apoptosis and arrest the cell cycle in the G0/G1 phase in hepatocellular carcinoma cells. nih.gov

| Compound/Derivative | Cell Line | Effect |

| 3,3'-Diindolylmethane (DIM) | Breast Cancer Cells | G1 cell cycle arrest nih.gov |

| Indole-3-carbinol (I3C) | THP-1 (Leukemia) | G1 cell cycle arrest, Apoptosis nih.gov |

| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Bel-7402 (Hepatocellular Carcinoma) | G0/G1 cell cycle arrest, Apoptosis nih.gov |

Tubulin Dynamics and Polymerization Inhibition

The compound this compound and its derivatives are significant as inhibitors of tubulin polymerization, a critical process for cell division. nih.govmdpi.com Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, play a crucial role in forming the mitotic spindle during cell division. nih.govnih.gov By interfering with the dynamic equilibrium of microtubule assembly and disassembly, these indole-based compounds can halt the cell cycle and induce apoptosis, making them promising anticancer agents. nih.govnih.gov

The primary mechanism of action for many indole derivatives is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on the β-tubulin subunit. mdpi.comnih.govnih.gov This binding prevents the formation of microtubules, which are essential for various cellular functions, including the maintenance of cell shape, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately results in programmed cell death. nih.govnih.gov

Several studies have highlighted the potency of various indole derivatives as tubulin polymerization inhibitors. For instance, certain arylthioindole (ATI) derivatives have demonstrated greater potency than established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov Research has shown that specific structural features of these indole compounds, such as substitutions on the indole nucleus, are crucial for their inhibitory activity. mdpi.com For example, a methoxy (B1213986) group at the C-6 position of the indole ring has been found to be important for inhibiting cell growth. mdpi.com

The following table summarizes the tubulin polymerization inhibitory activity of selected indole derivatives.

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Arylthioindole (ATI) | ATI 3 | Tubulin Assembly | 3.3 | nih.gov |

| 6- or 7-heterocyclyl-1H-indole | Compound 1k | Tubulin Polymerization | 0.58 ± 0.06 | mdpi.com |

| Indole-2-carbohydrazides | 5m | Tubulin Polymerization | 0.37 ± 0.07 | mdpi.com |

| Indole/1,2,4-triazole hybrid | Compound 7i | Tubulin Polymerization | 3.03 ± 0.11 | researchgate.net |

Inhibition of Cell Membrane Depolarization in Microbial Systems

In addition to their effects on eukaryotic cells, indole compounds have been shown to impact microbial systems, partly through the inhibition of cell membrane depolarization. The bacterial cytoplasmic membrane is a key target for antimicrobial agents because its disruption can inhibit multiple essential cellular processes. frontiersin.org

Indole itself has been identified as a proton ionophore, a molecule that can transport protons across biological membranes. nih.govresearchgate.net This activity leads to a reduction in the electrochemical potential across the cytoplasmic membrane of bacteria such as E. coli. nih.govresearchgate.net The depolarization of the membrane has been shown to deactivate the oscillation of the MinCD protein complex and prevent the formation of the FtsZ ring, which is a critical step in bacterial cell division. nih.govresearchgate.net This represents a mechanism where a natural signaling molecule regulates a fundamental biological process through its effect on membrane potential. nih.gov

Furthermore, 3,3′-Diindolylmethane (DIM), a related compound, has demonstrated anti-biofilm activity against various Gram-negative bacteria. nih.gov While the exact mechanism is multifaceted, it is suggested that DIM interferes with the initial attachment of planktonic cells to surfaces, a process that can be influenced by changes in membrane properties. nih.gov Studies on other antifungal peptides have also highlighted membrane disruption as a key mechanism of action. frontiersin.orgfrontiersin.org

The following table outlines the observed effects of indole and its derivatives on microbial cell membranes.

| Compound | Microbial System | Observed Effect | Reference |

| Indole | E. coli | Acts as a proton ionophore, reducing electrochemical potential. nih.govresearchgate.net | nih.govresearchgate.net |

| Indole | E. coli | Deactivates MinCD oscillation and prevents FtsZ ring formation. nih.govresearchgate.net | nih.govresearchgate.net |

| 3,3′-Diindolylmethane (DIM) | Gram-negative bacteria | Interferes with biofilm formation. nih.gov | nih.gov |

In Silico Studies and Molecular Docking Simulations for Binding Mode Elucidation

In silico studies and molecular docking simulations have been instrumental in elucidating the binding mode of this compound and related compounds to their biological targets, primarily tubulin. nih.govmdpi.comnih.govnih.govjocpr.com These computational techniques predict the preferred orientation of a ligand when it binds to a protein to form a stable complex and are crucial in structure-based drug design. jocpr.comnih.gov

Molecular docking studies have consistently shown that indole-based tubulin inhibitors bind to the colchicine binding site on the β-tubulin subunit. nih.govmdpi.comnih.gov The simulations reveal specific interactions that stabilize the complex. For example, the indole NH group often forms a hydrogen bond with the amino acid residue αThr179. nih.gov In arylthioindole derivatives, the trimethoxyphenyl (TMP) group can form polar interactions with residues such as βCys241, βMet259, and βLeu255. nih.gov The phenyl ring at the 2-position of the indole can establish hydrophobic interactions with the side chains of βLys254 and βLeu248. nih.gov

The planarity of the central ring system of these molecules appears to be important for their binding affinity. nih.gov Non-planar arrangements tend to be less complementary to the colchicine binding site. nih.gov The binding free energy, calculated through methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA), further substantiates the strong binding affinity of these compounds with tubulin. researchgate.net

The following table details the key interactions observed in molecular docking studies of various indole derivatives with tubulin.

| Compound/Class | Key Interacting Residues | Type of Interaction | Reference |

| Arylthioindole (ATI) derivatives | αThr179 | Hydrogen bond with indole NH | nih.gov |

| Arylthioindole (ATI) derivatives | βCys241, βMet259, βLeu255 | Polar interactions with TMP group | nih.gov |

| Arylthioindole (ATI) derivatives | βLys254, βLeu248 | Hydrophobic interactions with phenyl ring | nih.gov |

| Indole derivative with C-5 methoxy group | CYS241, LEU248 | Hydrogen bond interactions | mdpi.com |

| Indole derivative with C-5 methoxy group | LYS352, LEU248 | Pi-cation interaction | mdpi.com |

Pharmacokinetics and in Vivo Efficacy Preclinical Aspects

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Limited direct research exists on the ADME properties of 3-((1H-Indol-2-yl)methyl)-1H-indole. However, extensive studies on its isomer, 3,3'-diindolylmethane (B526164) (DIM), provide insights into how this class of compounds might behave in biological systems.

For the related compound, 3,3'-diindolylmethane (DIM), its poor water solubility is a known factor that limits its oral bioavailability. iitri.org To overcome this, absorption-enhanced formulations have been developed, such as BioResponse-DIM (BR-DIM), which utilizes microencapsulation technology. lowteflorida.com In a study with healthy human subjects, an absorption-enhanced formulation of DIM showed a more linear dose-exposure relationship compared to its precursor, indole-3-carbinol (B1674136) (I3C). nih.gov For instance, a single 200 mg dose of this formulation resulted in a mean maximum plasma concentration (Cmax) of 104 ng/mL. nih.gov

Pharmacokinetic studies in mice using a physiologically based pharmacokinetic (PBPK) model showed that after oral administration, DIM plasma and tissue concentrations peaked rapidly between 0.5 to 1 hour, followed by a prolonged elimination phase. lowteflorida.comresearchgate.net The estimated clearance of DIM in mice was 7.18 mL/h. lowteflorida.com The use of an absorption-enhanced formulation increased the net exposure to DIM by approximately 1.3 to 1.6 times compared to the crystalline form. lowteflorida.com

Table 1: Pharmacokinetic Parameters of 3,3'-Diindolylmethane (DIM) in Preclinical and Clinical Studies

| Parameter | Species | Formulation | Dose | Cmax | AUC | Tmax |

| Cmax | Human | BR-DIM | 200 mg | 104 ng/mL | 553 hrng/mL | - |

| Cmax | Human | BR-DIM | 300 mg | 108 ng/mL | 532 hrng/mL | - |

| Clearance | Mouse | Crystalline & BR-DIM | 250 mg/kg | - | - | 0.5-1 h |

Data compiled from multiple sources for the related compound 3,3'-diindolylmethane (DIM). lowteflorida.comnih.gov This interactive table allows for sorting and filtering of the presented data.

There are no specific studies identifying the metabolic pathways and metabolites of this compound. However, recent research on 3,3'-diindolylmethane (DIM) has revealed that it undergoes significant metabolism in humans. pnnl.govnih.govnih.gov

Previously, it was assumed that the parent DIM was the primary active compound. pnnl.gov However, studies using UPLC-MS/MS have identified several metabolites in both human plasma and urine following oral administration of DIM. pnnl.govnih.govnih.gov The metabolic processes involve both Phase I and Phase II reactions.

Phase I metabolism includes hydroxylation, leading to the formation of mono-hydroxylated and dihydroxylated metabolites. pnnl.govnih.gov Identified metabolites include 2-hydroxy-DIM, 5-hydroxy-DIM, and N-hydroxy-DIM. One of the key mono-hydroxylated metabolites identified is 3-((1H-indol-3-yl)methyl)indolin-2-one. nih.govnih.gov This finding is particularly relevant as it suggests that oxidation of the methylene (B1212753) bridge and the indole (B1671886) ring is a key metabolic step.

Phase II metabolism involves the conjugation of these hydroxylated metabolites with sulfate (B86663) and glucuronic acid, facilitating their excretion. pnnl.govnih.gov

Based on the metabolism of DIM, a putative metabolic pathway for this compound can be hypothesized. It would likely involve initial oxidation at various positions on the indole rings or the methylene bridge, followed by conjugation reactions.

Table 2: Identified Metabolites of 3,3'-Diindolylmethane (DIM) in Humans

| Metabolite Class | Specific Metabolites Identified |

| Monohydroxylated Metabolites | 2-ox-DIM (3-((1H-indole-3-yl)methyl)indolin-2-one), 3-methylenehydroxy-DIM |

| Dihydroxylated Metabolites | 3-methylenehydroxy-2-ox-DIM |

| Conjugated Metabolites | Sulfate and glucuronide conjugates of hydroxylated metabolites |

Data sourced from studies on the metabolism of 3,3'-diindolylmethane. pnnl.govnih.govnih.gov

Preclinical Efficacy Studies in Relevant Disease Models

No preclinical efficacy studies for this compound have been reported in the scientific literature.

In contrast, its isomer, 3,3'-diindolylmethane (DIM), has been extensively studied as a potential chemopreventive agent in various cancer models. oup.commskcc.org Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in models of breast, prostate, and cervical cancer. nih.govoup.com For example, DIM has been shown to inhibit mammary tumor growth in rats. oup.com In prostate cancer models, DIM has demonstrated anti-proliferative and pro-apoptotic effects in both hormone-sensitive and hormone-insensitive cancer cells. mskcc.org Furthermore, a formulated version of DIM with higher bioavailability, known as B-DIM, was found to inhibit angiogenesis and invasion in human prostate cancer cells and in an in vivo Matrigel plug assay. nih.gov

Pharmacodynamic Markers and Biomarkers of Response

There is no information available on pharmacodynamic markers or biomarkers of response specifically for this compound.

For 3,3'-diindolylmethane (DIM), several pharmacodynamic markers have been identified that are linked to its mechanisms of action. One key effect is the induction of Phase II drug-metabolizing enzymes, which are involved in the detoxification of carcinogens. rutgers.edunih.gov In rats, intravenous administration of DIM led to a significant increase in the mRNA expression of NQO1, GSTP1, and UGT1A1 in blood lymphocytes. rutgers.edunih.gov

Another important pharmacodynamic effect of DIM is the modulation of estrogen metabolism. mskcc.org It has been shown to promote a favorable shift in the ratio of 2-hydroxyestrone (B23517) (2-OHE1) to 16α-hydroxyestrone (16α-OHE1). mskcc.org An increase in this ratio is considered to be protective against estrogen-driven cancers.

In the context of its anti-angiogenic and anti-invasive properties, DIM has been shown to inhibit the DNA binding activity of the nuclear factor-kappaB (NF-κB). nih.gov This leads to the downregulation of NF-κB target genes such as matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which in turn reduces the bioavailability of vascular endothelial growth factor (VEGF). nih.gov

Preliminary Toxicological and Safety Profiling

No toxicological or safety data for this compound are available.

For the isomer 3,3'-diindolylmethane (DIM), some toxicological studies have been conducted. A four-week oral toxicity study in dogs established a No Observed Adverse Effect Level (NOAEL) of 21 mg/kg/day. aacrjournals.org At higher doses, toxic effects included reduced body weight gain, decreased food consumption, hepatotoxicity, anemia, and mild kidney damage. aacrjournals.org

In human studies, single oral doses of an absorption-enhanced formulation of DIM were well-tolerated up to 200 mg, with no significant adverse effects reported. nih.gov A multiple-dose Phase I study also concluded that twice-daily doses of 100 mg and 200 mg for four weeks were well-tolerated. aacrjournals.org

Analytical Methodologies for Detection and Quantification

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural confirmation of 3-((1H-Indol-2-yl)methyl)-1H-indole. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.

¹H NMR spectra would be expected to show distinct signals for the protons on the indole (B1671886) rings, the methylene (B1212753) bridge connecting them, and the N-H protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on each indole ring.

¹³C NMR spectra complement the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the indole rings and the methylene carbon.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₇H₁₄N₂. Fragmentation patterns observed in the mass spectrum can offer further structural clues, often showing characteristic losses of indole or related fragments.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of an indole derivative typically shows characteristic absorption bands. For this compound, key expected peaks would include N-H stretching vibrations, aromatic C-H stretching, and C=C stretching vibrations from the aromatic rings. nih.gov

Table 1: Expected Spectroscopic Data for this compound This table is based on general principles for indole compounds, as specific published data for this isomer is not available.

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Signals typically in the range of δ 6.5-7.8 ppm, with coupling patterns indicating substitution. |

| Methylene Protons (-CH₂-) | A singlet expected around δ 4.0-4.5 ppm. | |

| NH Protons | Broad singlets, typically downfield (> δ 8.0 ppm), subject to solvent and concentration. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the range of δ 100-140 ppm. |

| Methylene Carbon (-CH₂-) | A signal expected around δ 30-35 ppm. | |

| Mass Spec. | Molecular Ion (M⁺) | Peak corresponding to the molecular weight of C₁₇H₁₄N₂ (approx. 246.12 g/mol ). |

| Fragmentation | Characteristic fragments corresponding to the indole nucleus (m/z 117). | |

| IR Spec. | N-H Stretch | A sharp to medium band around 3400 cm⁻¹. nih.gov |

| Aromatic C-H Stretch | Bands typically above 3000 cm⁻¹. nih.gov | |

| Aromatic C=C Stretch | Strong stretching bands observed around 1450-1620 cm⁻¹. nih.gov |

Chromatographic Separation Techniques (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of indole derivatives. A reversed-phase HPLC method, typically using a C8 or C18 column, is common. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for subsequent mass spectrometry detection. chemijournal.com The separation is based on the compound's polarity.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The position of the spot, represented by the retention factor (Rf), is characteristic of the compound in that specific solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For a compound like this compound, which may have limited volatility, derivatization might be necessary to improve its thermal stability and chromatographic behavior. GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation. ijnrd.org

Table 2: General Chromatographic Conditions for Indole Derivatives These are typical conditions; specific parameters for this compound would require experimental optimization.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reversed-phase (C18, C8) | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 280 nm), Mass Spectrometry (MS) |

| TLC | Silica gel | Hexane/Ethyl Acetate | UV light (254 nm), Staining reagents |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (Electron Ionization) |

Hyphenated Techniques for Complex Biological and Chemical Matrix Analysis

The analysis of this compound in complex environments, such as biological fluids or natural product extracts, necessitates the use of hyphenated techniques. These methods couple a separation technique with a spectroscopic detection method, providing both high selectivity and sensitivity. biotech-asia.orgajrconline.org

The most powerful and common of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This technique offers exceptional specificity by using a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. chemijournal.com For instance, in the analysis of the related isomer 3,3'-diindolylmethane (B526164) (DIM), a validated HPLC-MS/MS method used the ion transition m/z 247.1 → 130.1 for quantification in human plasma. chemijournal.com A similar approach would be developed for this compound, establishing its unique precursor and product ions for selective detection.

Other relevant hyphenated techniques include GC-MS and LC-NMR . nih.govnih.gov LC-NMR allows for the direct structural elucidation of compounds as they elute from the HPLC column, which is particularly useful for identifying unknown impurities or metabolites in a mixture. youtube.com

Development of Bioanalytical Methods for Quantification in Biological Systems

Quantifying this compound in biological matrices like plasma, blood, or tissue is critical for pharmacokinetic and metabolic studies. The development of a robust bioanalytical method is a meticulous process that involves several key stages and must be validated according to regulatory guidelines. researchgate.net

The process generally follows these steps:

Sample Preparation: This is a crucial step to remove interfering substances, such as proteins and lipids, from the biological sample. Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For the related compound DIM, a simple protein precipitation with acetonitrile, enhanced with a salting-out agent, has proven effective for plasma samples. chemijournal.com

Chromatographic Separation: An optimized LC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Detection and Quantification: LC-MS/MS is the gold standard for quantification in bioanalysis due to its high sensitivity and selectivity. An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, is used to correct for variability during sample processing and analysis.

Method Validation: The developed method must be rigorously validated to ensure its reliability. According to regulatory guidelines (e.g., FDA), validation assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and stability of the analyte in the biological matrix under various conditions. chemijournal.com For example, a validated HPLC-MS/MS method for DIM in human plasma demonstrated a linear range of 5-500 ng/mL with an LLOQ of 5 ng/mL. chemijournal.com

The development of such methods enables the accurate measurement of compound concentrations, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies.

Future Perspectives and Research Challenges

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The synthesis of asymmetric bis-indole compounds like 3-((1H-Indol-2-yl)methyl)-1H-indole presents inherent challenges in achieving high yields and regioselectivity. Future research will necessitate the development of innovative synthetic methodologies that are not only efficient but also scalable and environmentally sustainable. Key areas of focus will likely include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/functionalization of indole (B1671886) precursors to form the methylene (B1212753) bridge directly, offering a more atom-economical route.

Flow Chemistry: Utilizing microreactor technology to control reaction parameters with high precision, potentially improving yields, reducing reaction times, and enhancing safety for exothermic reactions.

Biocatalysis: Employing enzymes to catalyze the formation of the bis-indole structure, offering unparalleled selectivity and milder reaction conditions.

Progress in these areas will be crucial for producing sufficient quantities of this compound for extensive biological evaluation.

Comprehensive In Vivo Pharmacological and Toxicological Profiling in Advanced Models

While preliminary in vitro studies on related bis-indoles have shown promise, comprehensive in vivo data is the critical next step. For this compound, future research must prioritize its evaluation in advanced biological systems. This includes:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models to understand its bioavailability and half-life.

Efficacy in Disease Models: Assessing the therapeutic effect in relevant animal models of diseases such as cancer, neurodegenerative disorders, or inflammatory conditions, based on the hypothesized mechanism of action.

Toxicological Evaluation: Conducting thorough acute and chronic toxicity studies to identify any potential adverse effects on major organs and systems. chemicalbook.com Currently, specific toxicological data for this compound is not available. chemicalbook.com

These studies are indispensable for establishing a preliminary safety and efficacy profile, which is a prerequisite for any potential clinical development.

Translational Research and Clinical Development Potential

Should this compound demonstrate a favorable pharmacological and toxicological profile, the focus will shift towards translational research and clinical development. This is a multi-stage process that involves:

Biomarker Identification: Identifying and validating biomarkers to monitor the compound's therapeutic effect and to select patient populations most likely to respond.

Preclinical Candidate Selection: Optimizing the lead compound to improve its drug-like properties, leading to the selection of a preclinical candidate for investigational new drug (IND)-enabling studies.

Clinical Trial Design: Designing Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics in human subjects.

The path to clinical application is long and arduous, requiring significant investment and interdisciplinary collaboration.

Exploration of New Therapeutic Indications and Orphan Diseases

The structural motif of this compound suggests the potential for interaction with a variety of biological targets. The indole nucleus is a common feature in molecules targeting serotonin (B10506) receptors, which are implicated in mood disorders and psychiatric conditions. Future research should not be limited to a single therapeutic area. A broad-based screening approach against a diverse panel of targets could uncover novel therapeutic applications. This includes exploring its potential for treating orphan diseases, which are rare conditions with significant unmet medical needs. The development of drugs for orphan diseases can be incentivized by regulatory agencies, providing a viable path for compounds with unique mechanisms of action.

Strategies for Overcoming Potential Drug Resistance Mechanisms